N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Description

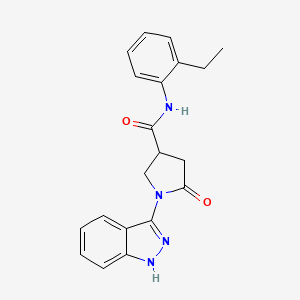

N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a 5-oxopyrrolidine-3-carboxamide core substituted with a 2-ethylphenyl group at the carboxamide nitrogen and a 1H-indazol-3-yl moiety at the pyrrolidine nitrogen. This compound is structurally characterized by its bicyclic indazole group, which confers unique electronic and steric properties, and the ethylphenyl side chain, which influences lipophilicity and target binding .

Properties

Molecular Formula |

C20H20N4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H20N4O2/c1-2-13-7-3-5-9-16(13)21-20(26)14-11-18(25)24(12-14)19-15-8-4-6-10-17(15)22-23-19/h3-10,14H,2,11-12H2,1H3,(H,21,26)(H,22,23) |

InChI Key |

WELHFYRNGJWQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indazole Ring: Starting from o-phenylenediamine, the indazole ring can be synthesized through cyclization reactions.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction with a suitable precursor.

Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This can include:

Catalysts: Using specific catalysts to enhance reaction rates.

Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing other complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

Pathways: Biological pathways that are modulated by the compound, leading to its effects.

Comparison with Similar Compounds

Table 1: Comparison of Ethylphenyl Positional Isomers

| Property | Ortho-Ethylphenyl (Target Compound) | Para-Ethylphenyl (Isomer) |

|---|---|---|

| Substituent Position | 2-ethylphenyl | 4-ethylphenyl |

| Molecular Weight (g/mol) | ~352.4 (estimated) | ~352.4 |

| Key Structural Impact | Increased steric hindrance | Enhanced symmetry |

| Biological Implications | Potential reduced bioavailability | Improved target alignment |

Substituent Variations: Indazole vs. Fluorophenyl

N-(2-ethylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide () replaces the indazole group with a 4-fluorophenyl ring. This substitution eliminates the bicyclic heteroaromatic system, significantly altering electronic properties and bioactivity:

Table 2: Impact of Aromatic Substituents

| Compound | Aromatic Group | Key Properties |

|---|---|---|

| Target Compound | 1H-indazol-3-yl | Bicyclic, high π-π stacking capability |

| N-(2-ethylphenyl)-1-(4-fluorophenyl)-... | 4-fluorophenyl | Electrophilic, moderate lipophilicity |

Functional Group Modifications: Sulfonamide and Pyrrole Derivatives

Sulfonamide-Containing Analogs

The compound N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () incorporates a sulfonamide group linked to a dihydroisoquinoline moiety. Key differences include:

- Solubility : The sulfonamide group improves aqueous solubility but may reduce blood-brain barrier penetration.

Pyrrole-Substituted Derivatives

Compounds such as 1-(2,6-diethylphenyl)-4-(3,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide () replace indazole with pyrrole rings. These derivatives exhibit:

Table 3: Functional Group Comparisons

| Compound Type | Key Group | Bioactivity | Yield (%) |

|---|---|---|---|

| Target Compound | Indazole | Kinase inhibition (inferred) | N/A |

| Sulfonamide Analog | Sulfonamide | Cytotoxicity (IC₅₀ = 55 µM) | 34% |

| Pyrrole Derivative | 3,5-Dimethylpyrrole | Antibacterial | 79–92% |

Sources:

Biological Activity

N-(2-ethylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound belonging to the indazole derivatives class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20N4O2

- Molecular Weight : 348.4 g/mol

The compound's structure includes an indazole core and functionalities such as pyrrolidine and carboxamide, which suggest interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against resistant strains of bacteria and fungi. Its interactions with specific receptors or enzymes involved in cell signaling pathways are crucial for understanding its therapeutic potential.

- Anticancer Properties : The compound has shown promise in preliminary anticancer assays, particularly against human lung cancer cell lines (A549). Its unique structure may enhance its efficacy against cancer cells, although further research is needed to elucidate the exact mechanisms involved .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- The compound may bind to specific enzymes or receptors that play a role in cell signaling and proliferation.

- Its structural features allow for modifications that could enhance its activity against targeted biological pathways.

Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of various indazole derivatives, including this compound. The results indicated significant activity against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. Compounds were tested using broth microdilution techniques, showing structure-dependent antimicrobial effects .

| Compound Name | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| Other derivatives | E. faecalis | 16 |

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of the compound in A549 human lung cancer cells. The findings suggested that this compound exhibited cytotoxic effects at varying concentrations, with IC50 values indicating promising therapeutic indices .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.